Ethyl 2-(2-{[4-cyano-1-(thiophen-2-YL)-5,6,7,8-tetrahydroisoquinolin-3-YL]sulfanyl}acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-(2-{[4-cyano-1-(thiophen-2-YL)-5,6,7,8-tetrahydroisoquinolin-3-YL]sulfanyl}acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a variety of functional groups, including cyano, thiophene, isoquinoline, and benzothiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of key intermediates. One common method involves the cyanoacetylation of amines, which is a versatile and economical approach . The reaction typically involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions, such as stirring without solvent at room temperature or using a steam bath . Another method includes the fusion of aryl amines with ethyl cyanoacetate .
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The thiophene and isoquinoline moieties can be oxidized under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The active hydrogen atoms on the cyanoacetamide can participate in condensation and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Condensation agents: Such as acetic anhydride or phosphorus pentoxide.
Major Products
The major products formed from these reactions can include various substituted derivatives of the original compound, which may have enhanced biological or chemical properties.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of novel heterocyclic compounds.
Biology: Its derivatives have shown potential as enzyme inhibitors and receptor modulators.
Industry: It is used in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The thiophene and isoquinoline moieties can interact with various biological pathways, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Such as Tipepidine and Tioconazole.
Isoquinoline derivatives: Such as Berberine and Papaverine.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with multiple biological targets. This makes it a versatile compound for both research and industrial applications.
Properties
Molecular Formula |
C27H27N3O3S3 |
---|---|
Molecular Weight |
537.7 g/mol |
IUPAC Name |
ethyl 2-[[2-[(4-cyano-1-thiophen-2-yl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C27H27N3O3S3/c1-2-33-27(32)23-18-10-5-6-11-20(18)36-26(23)29-22(31)15-35-25-19(14-28)16-8-3-4-9-17(16)24(30-25)21-12-7-13-34-21/h7,12-13H,2-6,8-11,15H2,1H3,(H,29,31) |
InChI Key |
JMDAXRAEANSTSC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=C(C4=C(CCCC4)C(=N3)C5=CC=CS5)C#N |
Origin of Product |
United States |
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